3-(Ethylamino)-1,1,1-trifluoropropan-2-ol chemical structure and properties
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol chemical structure and properties
Executive Summary
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol (CAS 63900017 for free base) represents a high-value fluorinated building block in modern medicinal chemistry.[1] Characterized by a trifluoromethyl (
Structural Analysis & Physicochemical Properties
The molecule comprises a propyl backbone substituted with a strongly electron-withdrawing trifluoromethyl group at C2, a hydroxyl group at C2, and an ethylamino group at C3.[1]
Electronic Modulation
The
-
Amine Basicity: The electron-withdrawing nature of the
group, transmitted through the carbon backbone, lowers the basicity of the amine nitrogen.[1] While typical secondary amines exhibit a ~10.7, the presence of the -hydroxy- -trifluoromethyl motif typically suppresses this to the 8.5–9.5 range.[1] This modulation is critical for optimizing oral bioavailability and blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.[1] -
Hydroxyl Acidity: The
group increases the acidity of the secondary alcohol ( ~12.5 vs. ~16 for isopropanol), enhancing its capacity as a hydrogen bond donor (HBD) in protein-ligand interactions.[1]
Stereochemistry
The C2 position is a stereogenic center. The molecule exists as two enantiomers: (S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol and (R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol.[1] In drug development, enantiopurity is paramount, as the spatial arrangement of the
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol | |
| Molecular Formula | ||
| Molecular Weight | 157.13 g/mol | |
| CAS Number | 63900017 (Free Base) | Hydrochloride salt often used for stability.[1] |
| Predicted LogP | ~0.7 | Enhanced lipophilicity vs. non-fluorinated analog.[1] |
| H-Bond Donors | 2 (OH, NH) | |
| H-Bond Acceptors | 3 (O, N, F) | Fluorine acts as a weak acceptor.[1] |
| Rotatable Bonds | 3 | High conformational flexibility.[1] |
Synthetic Methodology
The most robust route to 3-(ethylamino)-1,1,1-trifluoropropan-2-ol is the regioselective aminolysis of 2-(trifluoromethyl)oxirane (TFEO).[1] This reaction is driven by the nucleophilicity of ethylamine and the ring strain of the epoxide.[1]
Reaction Mechanism & Regioselectivity
Nucleophilic attack by ethylamine occurs predominantly at the less substituted carbon (C3) of the epoxide ring (
Experimental Protocol (Self-Validating)
Note: TFEO is volatile and reactive. Ethylamine is a gas at room temperature (bp 16.6°C) or available as a solution (e.g., in THF or Methanol).[1]
Reagents:
-
2-(Trifluoromethyl)oxirane (1.0 equiv)
-
Ethylamine (2.0 M in THF, 3.0 equiv)[1]
-
Solvent: Anhydrous THF or
[1]
Procedure:
-
Setup: Flame-dry a pressure-rated reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[1]
-
Cooling: Cool the vessel to 0°C using an ice bath. This is critical to prevent the evaporation of ethylamine and control the exotherm of the ring-opening reaction.[1]
-
Addition: Charge the vessel with the Ethylamine solution. Slowly add 2-(trifluoromethyl)oxirane dropwise via syringe. Causality: Slow addition prevents thermal runaway which could degrade the epoxide or lead to polymerization.
-
Reaction: Seal the vessel and allow the mixture to warm to room temperature (25°C). Stir for 12–18 hours.[1]
-
Validation: Monitor reaction progress via TLC (stain with Ninhydrin for amine) or LC-MS (
). Disappearance of the epoxide peak confirms conversion.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and solvent.
-
Note: The product is a secondary amine and may be sensitive to air/moisture over time; store under inert gas.
-
-
Purification: If necessary, purify via flash column chromatography (
gradient) or convert to the hydrochloride salt by adding 1M HCl in ether for long-term storage.
Applications in Drug Discovery
Bioisosteric Replacement
This scaffold serves as a bioisostere for the standard
Pharmacophore Interactions
The vicinal amino-alcohol arrangement allows for the formation of a pseudo-cyclic 5-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.[1] This conformation can pre-organize the molecule for receptor binding.
Metabolic Stability
The presence of fluorine atoms generally increases metabolic stability. In this specific scaffold, the
Safety & Handling
-
Hazard Identification: Fluorinated epoxides are potential alkylating agents.[1] The product is a secondary amine and causes skin/eye irritation.
-
Storage: Hygroscopic. Store at 2–8°C under argon or nitrogen.
-
Disposal: Fluorinated organic waste must be segregated and incinerated in high-temperature facilities capable of handling HF generation.[1]
References
-
PubChemLite. 3-(ethylamino)-1,1,1-trifluoropropan-2-ol (Compound Summary). National Center for Biotechnology Information.[1] [Link]
-
NIST Chemistry WebBook. 1,1,1-Trifluoro-2-propanol Spectral Data. [Link][1]
